N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide” is complex, with several functional groups. It contains a benzo[d]oxazol-2-yl group, a piperidin-4-yl group, and a benzenesulfonamide group . The specific arrangement of these groups within the molecule would determine its physical and chemical properties, as well as its potential biological activities.
Scientific Research Applications
G-Protein-Coupled Receptor Kinase Inhibitor
This compound has been identified as a novel hit in the efforts to discover small molecules that inhibit G-protein-coupled receptor kinase (GRK)-2 and -5 . GRK-2 and -5 are emerging therapeutic targets for the treatment of cardiovascular disease .
Antimicrobial Activity
Benzoxazole derivatives, including the compound , have shown promising results in in vitro antimicrobial activity tests . They have been tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains .
Anticancer Activity
Some benzoxazole derivatives have demonstrated anticancer activity in vitro . They have been tested against the human colorectal carcinoma (HCT116) cancer cell line .
Anti-Inflammatory Activity
Benzoxazole derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antifungal Activity
In addition to their antibacterial properties, benzoxazole derivatives have also shown antifungal activity . They have been tested against fungal strains such as Candida albicans and Aspergillus niger .
Antihistamine Activity
Benzoxazole derivatives have been reported to possess antihistamine properties . This suggests potential applications in the treatment of allergies .
Antiparkinson Activity
Some benzoxazole derivatives have been reported to possess antiparkinson properties . This suggests potential applications in the treatment of Parkinson’s disease .
Inhibition of Hepatitis C Virus
Benzoxazole derivatives have been reported to inhibit the hepatitis C virus . This suggests potential applications in the treatment of hepatitis C .
Future Directions
The future directions for research on “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide” could include further studies on its synthesis, characterization, and biological activities. In particular, understanding its mechanism of action could lead to the development of new therapeutic agents .
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-chloro-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3S/c20-15-11-14(5-6-16(15)21)28(25,26)22-12-13-7-9-24(10-8-13)19-23-17-3-1-2-4-18(17)27-19/h1-6,11,13,22H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEZAJPKLIRMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.